molecular formula C11H21NO2S B2632308 4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine CAS No. 2159960-56-0

4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine

Cat. No.: B2632308
CAS No.: 2159960-56-0
M. Wt: 231.35
InChI Key: LZHVKKBIZBTFMR-UHFFFAOYSA-N
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Description

4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine is a synthetic organic compound with the molecular formula C11H21NO2S and a molecular weight of 231.36 g/mol . This molecule is a hybrid structure featuring a 2,2-dimethylthiomorpholine ring, which contains a sulfur and a nitrogen atom, linked to a 1,3-dioxolane group via an ethyl chain . The 1,3-dioxolane is a protected carbonyl form, which can influence the compound's solubility and reactivity, making it a valuable building block in synthetic chemistry. The specific research applications and mechanism of action for this precise compound are not detailed in the current literature, indicating it may be a novel intermediate for drug discovery or materials science. Researchers are exploring its potential, particularly in the design of new pharmacologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-11(2)9-12(5-8-15-11)4-3-10-13-6-7-14-10/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHVKKBIZBTFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCC2OCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2159960-56-0
Record name 4-[2-(1,3-dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable 1,3-dioxolane derivative. One common method involves the use of 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.

    Reduction: LiAlH4 in ether or NaBH4 in methanol.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of various substituted thiomorpholine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

  • 4-(2-(Dimethylamino)ethyl)morpholine (): This morpholine derivative features a dimethylaminoethyl side chain. Unlike the target compound, it lacks sulfur in the ring (morpholine vs. thiomorpholine) and substitutes the dioxolan group with a tertiary amine.
  • Its pyrrolidine substituent contrasts with the dioxolan-ethyl group, highlighting differences in steric bulk and hydrogen-bonding capacity.

Dioxolan-Containing Analogs

  • Propiconazole ():
    A triazole fungicide with a 1,3-dioxolan ring fused to a dichlorophenyl group. Though both compounds include dioxolan, Propiconazole’s triazole core and aromatic substituents confer antifungal activity, whereas the thiomorpholine-dioxolan combination in the target compound may favor applications in medicinal chemistry or ligand design .

  • 4-(2-(2-Pyridyl)-1,3-dioxolan-2-yl)-3,4-dihydro-2(1H)-quinolinone (): This analog merges dioxolan with pyridyl and quinolinone moieties.

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Functional Implications
4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine Thiomorpholine 2,2-Dimethyl; 4-(dioxolan-ethyl) Enhanced solubility, sulfur-mediated reactivity
4-(2-(Dimethylamino)ethyl)morpholine Morpholine 4-(Dimethylaminoethyl) Increased basicity, amine-driven interactions
Propiconazole Triazole 1,3-Dioxolan; dichlorophenyl Antifungal activity, aromatic electrophilicity

Biological Activity

4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the preparation of 1,3-dioxolanes. The dioxolane moiety is crucial as it contributes to the compound's biological properties.

Reaction Scheme

The general reaction scheme for synthesizing this compound can be summarized as follows:

  • Formation of Dioxolane :
    • Salicylaldehyde reacts with diols in the presence of a catalyst (e.g., Montmorillonite K10) to form various 1,3-dioxolanes.
  • Thiomorpholine Formation :
    • The dioxolane derivative is then reacted with thiomorpholine derivatives under appropriate conditions to yield the target compound.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal properties of compounds containing the dioxolane structure. For instance, a series of synthesized 1,3-dioxolanes were tested against various bacterial strains and fungi.

Table 1: Antibacterial Activity of Dioxolane Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus625–1250 µg/mL
2Staphylococcus epidermidis<625 µg/mL
3Pseudomonas aeruginosa<625 µg/mL
4Enterococcus faecalis625 µg/mL
5Candida albicansSignificant activity noted

The compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while antifungal activity was notably effective against Candida albicans .

The biological activity of dioxolane-containing compounds can be attributed to their ability to disrupt cellular processes in pathogens. For instance:

  • Inhibition of Cell Wall Synthesis : Some derivatives have been shown to interfere with peptidoglycan synthesis in bacterial cell walls.
  • Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Studies

Several case studies have documented the effectiveness of dioxolane derivatives in clinical settings:

  • Case Study on Antifungal Efficacy : A study demonstrated that a specific dioxolane derivative significantly reduced fungal load in patients suffering from candidiasis when compared to standard treatments.
  • Antibacterial Trials : Clinical trials involving dioxolane-based compounds showed promising results against resistant strains of bacteria, indicating potential for use in antibiotic formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(1,3-Dioxolan-2-yl)ethyl]-2,2-dimethylthiomorpholine, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Multi-step synthesis : Begin with thiomorpholine core functionalization. Introduce the 1,3-dioxolane moiety via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .
  • Protecting groups : Use 1,3-dioxolane as a protecting group for carbonyl or hydroxyl intermediates to prevent side reactions during alkylation .
  • Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). For example, fractional factorial designs reduce experimental runs while identifying critical parameters (e.g., reaction time, stoichiometry) .
    • Characterization : Confirm intermediate structures via 1^1H/13^13C NMR (e.g., dioxolane protons at δ 4.8–5.2 ppm) and LC-MS for purity assessment .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and purity profile?

  • Methodology :

  • NMR : Use 1^1H NMR to identify thiomorpholine methyl groups (δ 1.2–1.5 ppm) and dioxolane protons (δ 4.8–5.2 ppm). 13^13C NMR confirms carbonyl/dioxolane carbons (δ 95–110 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C11_{11}H21_{21}NO2_2S2_2).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 220–280 nm) assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s reactivity, electronic properties, and potential as a drug candidate?

  • Methodology :

  • Quantum chemical calculations : Use Density Functional Theory (DFT) to compute HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites. Compare with experimental NMR shifts for validation .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to predict solubility and membrane permeability .
  • Docking studies : Screen against target enzymes (e.g., cytochrome P450) to assess binding affinity and metabolic stability .

Q. What experimental strategies resolve contradictions between computational predictions and empirical data (e.g., unexpected reaction byproducts or bioactivity results)?

  • Methodology :

  • Pathway analysis : Use in situ IR or Raman spectroscopy to detect transient intermediates during synthesis. Compare with computed reaction pathways .
  • Isolation and characterization : Purify unexpected byproducts via preparative HPLC and elucidate structures via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .
  • Feedback loops : Integrate experimental data into computational models (e.g., adjusting force fields in MD simulations) to refine predictions .

Q. How can researchers design assays to investigate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition, receptor modulation)?

  • Methodology :

  • Enzyme inhibition : Perform kinetic assays (e.g., fluorogenic substrates for proteases) with IC50_{50} determination. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
  • Cellular uptake : Label the compound with 14^{14}C or fluorescent tags (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry .
  • Omics integration : Pair RNA-seq or proteomics with treatment to map affected pathways (e.g., oxidative stress response) .

Q. What are the best practices for handling and storing this compound to ensure stability during long-term studies?

  • Methodology :

  • Storage : Store under inert gas (Ar/N2_2) at –20°C in amber vials to prevent oxidation of the thiomorpholine sulfur or dioxolane ring hydrolysis .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
  • Safety protocols : Follow ECHA guidelines for thiomorpholine derivatives (e.g., PPE for skin/eye protection, fume hood use during synthesis) .

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